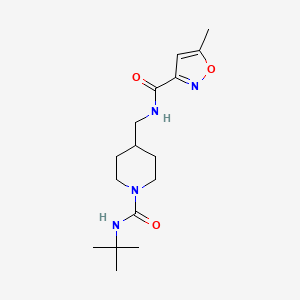

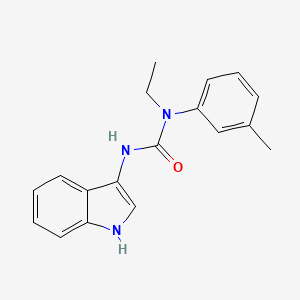

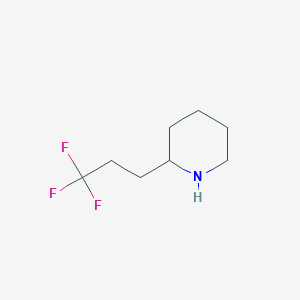

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It’s likely to be a colorless to yellow solid or liquid .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Chemical Reactions Analysis

Piperidines and their derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

Research on pyrazole derivatives, including compounds structurally related to "N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide", has contributed to the understanding of structure-activity relationships for cannabinoid receptor antagonists. These compounds have been designed and synthesized to aid in characterizing cannabinoid receptor binding sites and serve as pharmacological probes. The structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity include specific substituents on the pyrazole ring, demonstrating the significance of these compounds in developing new therapeutics for conditions associated with cannabinoid receptor interactions (Lan et al., 1999).

Pharmacological Probes and Antipsychotic Agents

Heterocyclic carboxamides, structurally related to "N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide", have been evaluated as potential antipsychotic agents. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their ability to antagonize apomorphine-induced responses in mice. The findings highlight the potential of these compounds in the development of new treatments for psychiatric disorders, emphasizing their relevance in scientific research applications (Norman et al., 1996).

Synthesis and Electrochromic Properties

The synthesis of electroactive polyamides with pendent carbazole groups from compounds including "N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide" derivatives showcases another application in materials science. These polyamides exhibit significant thermal stability and electrochromic properties, which are useful for developing new materials with potential applications in electronics and photonics (Hsiao et al., 2013).

Antagonistic Interaction with Cannabinoid Receptors

The molecular interaction of cannabinoid CB1 receptor antagonists, related to "N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide", has been extensively studied. These antagonists, such as SR141716, have been shown to be potent and selective, offering insights into their binding conformation and interaction with the receptor. This research is crucial for the development of drugs aimed at modulating cannabinoid receptor activity, with potential applications in treating a variety of medical conditions (Shim et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-11-9-13(19-23-11)14(21)17-10-12-5-7-20(8-6-12)15(22)18-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTNKTHCUIAZIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylthio)propanamide](/img/structure/B2448694.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2448702.png)

acetic acid](/img/structure/B2448703.png)

![[(E)-(3-oxoinden-1-ylidene)amino]thiourea](/img/structure/B2448705.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)

![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)